molecular formula C24H27N3O3 B2631839 1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1775461-82-9

1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2631839
CAS No.: 1775461-82-9
M. Wt: 405.498
InChI Key: XURVXKVHFAFKLD-UHFFFAOYSA-N
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Description

1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the Piperidine Ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Formation of the Phenylpropanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities with the presence of methoxyphenyl and triazole rings.

    1-(4-Amino-3-methoxyphenyl)-4-methylpiperazine: Similar in having a methoxyphenyl group and a piperazine ring.

Uniqueness

1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its diverse applications.

Biological Activity

The compound 1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one is a derivative of the oxadiazole and piperidine moieties, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, analgesic, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3C_{19}H_{22}N_2O_3. The structure features a piperidine ring attached to a phenylpropanone moiety and an oxadiazole ring containing a methoxyphenyl group. This unique arrangement contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The incorporation of the piperidine moiety enhances this activity by improving binding affinity to bacterial targets.

CompoundActivity AgainstReference
This compoundS. aureus, E. coli
2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acidMycobacterium bovis

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that oxadiazole derivatives possess anti-inflammatory properties. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce pain in animal models . The mechanism often involves modulation of the cyclooxygenase (COX) pathway.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been highlighted in various studies. For instance, compounds with piperidine substitutions have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The proposed mechanism includes induction of apoptosis through activation of caspases.

Neuroprotective Effects

Recent research has indicated that certain oxadiazole derivatives exhibit neuroprotective effects. These compounds may protect neuronal cells from oxidative stress and apoptosis by modulating signaling pathways associated with neurodegeneration .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) evaluated a series of 1,2,4-oxadiazole derivatives for their antibacterial activity against Mycobacterium bovis. The most active compounds showed significant inhibition in both active and dormant states .
  • Cytotoxicity Assays : In vitro studies on the anticancer activity of oxadiazole derivatives indicated that compounds with piperidine groups exhibited IC50 values in the micromolar range against various cancer cell lines .

Properties

IUPAC Name

1-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-21-9-5-8-20(17-21)24-25-22(30-26-24)16-19-12-14-27(15-13-19)23(28)11-10-18-6-3-2-4-7-18/h2-9,17,19H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURVXKVHFAFKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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